molecular formula C10H5ClN4O2 B13055881 6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Katalognummer: B13055881
Molekulargewicht: 248.62 g/mol
InChI-Schlüssel: KEDXXKCDTXOSSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a chemical compound with the molecular formula C10H5ClN4O2 It is a derivative of chromenone, featuring a tetrazole ring and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves the reaction of 6-chloro-4H-chromen-4-one with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrazole ring and chromenone core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-4H-chromen-4-one: Lacks the tetrazole ring, making it less versatile in certain applications.

    3-(1H-Tetrazol-5-YL)-2H-chromen-2-one: Lacks the chlorine atom, which can affect its reactivity and biological activity.

Uniqueness

6-Chloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the tetrazole ring

Eigenschaften

Molekularformel

C10H5ClN4O2

Molekulargewicht

248.62 g/mol

IUPAC-Name

6-chloro-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H5ClN4O2/c11-6-1-2-8-5(3-6)4-7(10(16)17-8)9-12-14-15-13-9/h1-4H,(H,12,13,14,15)

InChI-Schlüssel

KEDXXKCDTXOSSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.